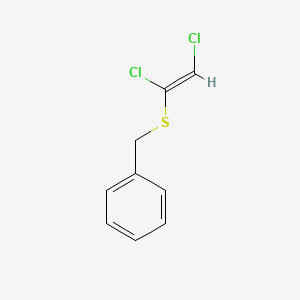
Benzyl 1,2-dichlorovinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1,2-dichlorovinyl sulfide is an organic compound with the molecular formula C9H8Cl2S It contains a benzyl group attached to a 1,2-dichlorovinyl sulfide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl 1,2-dichlorovinyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl halides with thiols under specific conditions. For example, benzyl bromides can react with potassium thioacetate in the presence of Oxone® to yield the desired sulfide . Another method involves the use of environmentally friendly aryl dithiocarbamates and benzyl halides with copper chloride as a catalyst and cesium carbonate as a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using readily available starting materials. The use of metal catalysts and green reagents is preferred to ensure high yields and minimize environmental impact. The reaction conditions are optimized to achieve efficient conversion and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 1,2-dichlorovinyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different sulfur-containing products.
Substitution: Nucleophilic substitution reactions at the benzylic position are common, often involving reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation reactions.
Substitution: NBS is commonly used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 1,2-dichlorovinyl sulfide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl 1,2-dichlorovinyl sulfide involves its interaction with molecular targets through its reactive functional groups. The benzyl group can undergo resonance stabilization, facilitating various chemical transformations . The compound’s sulfur moiety can participate in redox reactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl chloride: Similar in structure but lacks the sulfur moiety.
Benzyl bromide: Similar but contains a bromine atom instead of chlorine.
Benzyl alcohol: Contains a hydroxyl group instead of the dichlorovinyl sulfide moiety.
Uniqueness
Benzyl 1,2-dichlorovinyl sulfide is unique due to the presence of both the benzyl and dichlorovinyl sulfide groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
91085-62-0 |
|---|---|
Formule moléculaire |
C9H8Cl2S |
Poids moléculaire |
219.13 g/mol |
Nom IUPAC |
[(Z)-1,2-dichloroethenyl]sulfanylmethylbenzene |
InChI |
InChI=1S/C9H8Cl2S/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2/b9-6+ |
Clé InChI |
GRWSOMTVEZZLOU-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CS/C(=C/Cl)/Cl |
SMILES canonique |
C1=CC=C(C=C1)CSC(=CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-](/img/structure/B14353288.png)
![1-[4-(Dichloromethyl)phenyl]ethan-1-one](/img/structure/B14353293.png)
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
![N-[3-(Methylamino)phenyl]-2-phenylacetamide](/img/structure/B14353306.png)
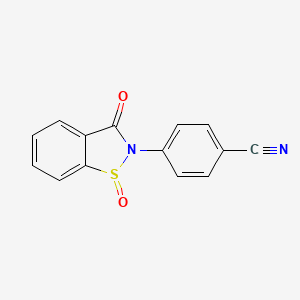
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)
![1-(2,4-Dinitrophenyl)-2-[1-(3-nitrophenyl)butylidene]hydrazine](/img/structure/B14353320.png)
![1-Isocyanato-3-[(1-isocyanatocyclohexyl)methyl]-2-methylbenzene](/img/structure/B14353329.png)
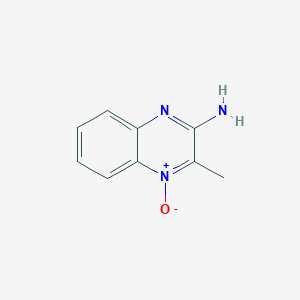
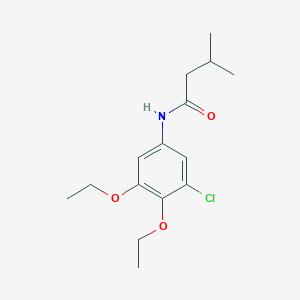
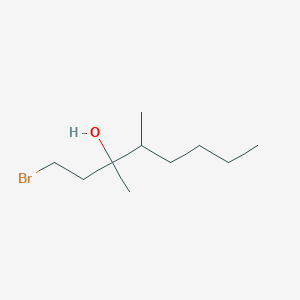
![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)
